(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
- The compound’s unique chemical structure makes it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis .
- Studies have shown that this compound can selectively target cancer cells, inducing apoptosis (programmed cell death) while sparing healthy cells. Its mechanism of action involves disrupting key signaling pathways, such as PI3K/Akt and MAPK, which are crucial for cancer cell survival .
- By modulating inflammatory mediators (such as NF-κB and COX-2), it may help mitigate inflammation and associated tissue damage .
- Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Its antioxidant properties and potential to modulate neuroinflammation make it an interesting candidate for neuroprotection .
- It has shown inhibitory effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV), although further research is needed to understand its precise mechanisms .
- Researchers have investigated its fluorescence behavior, which could have implications in materials science, optoelectronics, and sensors .
- Scientists have explored its use as a scaffold for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing side effects .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Effects
Antiviral Activity
Photophysical Applications
Drug Delivery Systems
Chemical Biology and Medicinal Chemistry
Sigma-Aldrich. “Methylsulfonyl benzene | Sigma-Aldrich.” The Royal Society of Chemistry. “Supplementary Information: Synthesis and photophysical properties of 2-oxo-2H-chromene-3-carboxamide derivatives.”
Mechanism of Action
Mode of Action
It is known that the compound can form corresponding imines when reacted with certain substrates The formation of these imines could potentially influence the activity of certain enzymes or receptors, altering cellular processes
Pharmacokinetics
Its molecular weight suggests that it could potentially be absorbed in the gastrointestinal tract and distributed throughout the body These factors significantly impact the compound’s bioavailability and therapeutic potential.
Result of Action
Some related compounds have shown promising insecticidal potentials , suggesting that this compound might also have similar effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s reactions with other substances Additionally, factors such as temperature, pH, and the presence of other compounds can also impact its activity
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-14-8-7-12(28(2,24)25)10-16(14)27-19(21)20-17(22)13-9-11-5-3-4-6-15(11)26-18(13)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBKALSUZPLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide |
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